![molecular formula C3H8FNO2P+ B1674770 Lesogaberan CAS No. 344413-67-8](/img/structure/B1674770.png)
Lesogaberan
描述
准备方法
乐索加班的合成涉及[(2 R)-3-氨基-2-氟丙基]膦酸的制备。. 反应条件通常涉及在受控温度和压力条件下使用氟化剂和膦酸衍生物。工业生产方法尚未广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
乐索加班经历几种类型的化学反应,包括:
氧化: 乐索加班可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可以将乐索加班转化为其还原形式。
取代: 涉及乐索加班的取代反应可以导致形成不同的取代衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
Gastroesophageal Reflux Disease (GERD)
Lesogaberan has been primarily studied for its efficacy in patients with GERD who exhibit partial responsiveness to proton pump inhibitors (PPIs). Clinical trials have shown that:
- Efficacy : In a phase IIb study involving 661 patients, this compound demonstrated marginal superiority over placebo in improving GERD symptoms when used alongside PPIs. The response rates for various doses (60 mg to 240 mg) ranged from 20.9% to 26.2%, compared to 17.9% for placebo .
- Mechanism : this compound significantly reduced the number of transient lower esophageal sphincter relaxations (TLESRs) by approximately 36% and increased lower esophageal sphincter pressure by 39%, indicating its potential to enhance esophageal barrier function .
Chronic Cough
Recent studies have explored the role of this compound in managing refractory chronic cough (RCC). Findings include:
- Cough Frequency : In a clinical trial, this compound reduced spontaneous cough frequency by 26% compared to placebo, although this did not reach statistical significance. However, it significantly improved cough responses to capsaicin, suggesting a beneficial effect on cough hypersensitivity .
- Cough Bouts : this compound was noted to decrease the number of cough bouts by 31%, indicating its potential utility in treating chronic cough associated with reflux conditions .
Summary of Clinical Findings
Application | Outcome Measure | This compound Effect | Statistical Significance |
---|---|---|---|
GERD | Symptom response rate | 20.9% - 26.2% response vs. 17.9% placebo | p < 0.1 (240 mg dose) |
TLESR frequency | Reduced by 36% compared to placebo | Significant | |
Lower esophageal sphincter pressure | Increased by 39% compared to placebo | Significant | |
Chronic Cough | Spontaneous cough frequency | Reduced by 26% compared to placebo | Not significant |
Cough bouts | Reduced by 31% compared to placebo | Significant |
Safety and Tolerability
This compound has been generally well tolerated across studies. Some patients experienced mild adverse effects, including reversible elevated liver enzymes, but these were not common . The peripheral action of this compound also suggests a favorable safety profile compared to centrally acting GABA B receptor agonists.
作用机制
乐索加班通过作为 GABA B 受体激动剂发挥作用。 它抑制短暂的食管下括约肌松弛,这是 GERD 中反流事件的主要原因 . 通过与 GABA B 受体结合,乐索加班调节这些受体的活性,从而减少反流并改善 GERD 患者的症状。 外周作用模式确保其不会穿过血脑屏障,从而最大程度地减少中心神经系统副作用 .
相似化合物的比较
乐索加班类似于其他 GABA B 受体激动剂,如巴氯芬。 它的独特之处在于其外周作用,这降低了中心神经系统副作用的风险 . 其他类似化合物包括:
巴氯芬: 一种 GABA B 受体激动剂,用于治疗肌肉痉挛和 GERD,但具有明显的中枢神经系统副作用。
乐索加班的独特之处在于其靶向外周作用,使其成为长期用于 GERD 等疾病的更安全选择。
生物活性
Lesogaberan, also known as AZD3355, is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist developed primarily for the treatment of conditions such as gastroesophageal reflux disease (GERD) and chronic cough. This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and potential therapeutic applications.
Pharmacological Profile
This compound exhibits a unique pharmacological profile as a peripherally acting GABA-B receptor agonist. Unlike baclofen, which acts centrally and can induce side effects such as sedation, this compound is designed to minimize central nervous system (CNS) effects while still providing therapeutic benefits.
Key Pharmacological Data
Efficacy in Chronic Cough
A notable clinical trial investigated the effects of this compound on patients with refractory chronic cough. The study was a double-blind, placebo-controlled crossover trial involving 22 patients. Key findings included:
- Cough Frequency Reduction : this compound reduced spontaneous cough frequency by 26% compared to placebo, although this was not statistically significant (p=0.12) .
- Capsaicin-Evoked Cough Responses : There was a significant improvement in cough responses to capsaicin (p=0.04), indicating enhanced cough hypersensitivity management .
- Cough Bouts : The number of cough bouts decreased by 31% with this compound compared to placebo (p=0.04) .
These results suggest that this compound may effectively improve cough hypersensitivity in patients with chronic cough.
Impact on Gastroesophageal Reflux Disease
This compound has also been studied as an add-on treatment for GERD. Initial trials showed that it could significantly reduce transient lower esophageal sphincter relaxations (TLESRs), which are associated with reflux events. However, its overall efficacy in improving typical reflux symptoms was only marginally superior to placebo .
This compound acts primarily through peripheral GABA-B receptors located in the gastrointestinal tract. This mechanism is thought to mediate its effects on reflux and cough reflexes without the CNS-related side effects typically associated with GABA-B agonists like baclofen. By selectively targeting peripheral receptors, this compound offers a promising alternative for patients suffering from conditions like GERD and chronic cough.
Case Studies and Observations
In addition to clinical trials, observational studies have provided insights into the safety and tolerability of this compound:
- In a cohort of multiple sclerosis patients treated with various therapies, including this compound, adverse reactions were monitored. Approximately 55.68% of patients reported no adverse reactions, while 35.22% experienced expected side effects .
- The overall tolerability profile indicates that this compound is well-received among patients, with manageable side effects.
属性
IUPAC Name |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTGPBOMAQLPCP-GSVOUGTGSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[P+](=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C[P+](=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188011 | |
Record name | Lesogaberan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344413-67-8 | |
Record name | Lesogaberan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344413678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lesogaberan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lesogaberan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 344413-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LESOGABERAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D6Q6HGC7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。